n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-prop-2-enyl-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-2-5-11-10(15)7-3-4-8-9(6-7)13-14-12-8/h2-4,6H,1,5H2,(H,11,15)(H,12,13,14) |
InChI Key |
BKRKZNIMLBDGBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure for Direct N-Alkylation
The most straightforward approach for preparing n-Allyl-1h-benzo[d]triazole-5-carboxamide involves the direct N-alkylation of 1h-benzo[d]triazole-5-carboxamide with allyl bromide. This method resembles the synthesis of 1-isopropyl-1H-benzo[d]triazole-5-carboxamides described in the literature.
Detailed Procedure:
- A suspension of 1H-benzo[d]triazole-5-carboxamide (1.0 g, 6.13 mmol) in anhydrous DMF (15 mL) is treated with potassium carbonate (1.7 g, 12.26 mmol, 2.0 equiv).
- The mixture is stirred at room temperature for 30 minutes to ensure deprotonation.
- Allyl bromide (0.64 mL, 7.36 mmol, 1.2 equiv) is added dropwise at room temperature.
- The reaction mixture is heated at 65°C for 6-8 hours with monitoring by TLC.
- After completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).
- The resulting precipitate is collected by filtration, or the product is extracted with ethyl acetate (3 × 30 mL).
- The organic layer is washed with water (3 × 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using a gradient of hexane/ethyl acetate (7:3 to 1:1) to afford n-Allyl-1h-benzo[d]triazole-5-carboxamide.
The expected yield ranges from 65-75% based on similar reactions reported in the literature.
Regioselectivity Considerations
A significant challenge in the N-alkylation of benzotriazoles is controlling regioselectivity, as the alkylation can occur at either the N-1 or N-2 position, leading to isomeric products. Studies have shown that the reaction conditions and substituents on the benzotriazole ring can influence the ratio of N-1/N-2 alkylation products.
Table 1. Factors Affecting Regioselectivity in N-Alkylation of Benzotriazoles
| Factor | Effect on N-1/N-2 Ratio |
|---|---|
| Solvent polarity | Higher polarity favors N-1 alkylation |
| Base strength | Stronger bases favor N-2 alkylation |
| Temperature | Higher temperatures generally favor N-1 alkylation |
| Reaction time | Longer times may lead to isomerization |
| Substituents at C-5 | Electron-withdrawing groups favor N-1 alkylation |
The carboxamide group at the C-5 position typically favors N-1 alkylation due to its electron-withdrawing nature, which makes the N-1 position more acidic than N-2.
Amidation of n-Allyl-1h-benzo[d]triazole-5-carboxylic Acid
Two-Step Synthesis via Carboxylic Acid
An alternative approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through amidation of the corresponding carboxylic acid:
Step 1: Preparation of n-Allyl-1h-benzo[d]triazole-5-carboxylic acid
- 1H-benzo[d]triazole-5-carboxylic acid (1.0 g, 6.13 mmol) is suspended in acetone (20 mL).
- Potassium carbonate (1.7 g, 12.26 mmol) is added, and the mixture is stirred for 30 minutes.
- Allyl bromide (0.64 mL, 7.36 mmol) is added dropwise, and the reaction is heated at reflux for 8 hours.
- After cooling, the solvent is removed, and the residue is dissolved in water (30 mL).
- The aqueous layer is acidified to pH 3-4 with 1N HCl, causing precipitation of the product.
- The solid is collected by filtration, washed with water, and dried to yield n-Allyl-1h-benzo[d]triazole-5-carboxylic acid.
Step 2: Conversion to Carboxamide
- n-Allyl-1h-benzo[d]triazole-5-carboxylic acid (1.0 g, 4.9 mmol) is dissolved in DMF (15 mL).
- HOBt (0.66 g, 4.9 mmol), EDC-HCl (0.94 g, 4.9 mmol), and triethylamine (0.68 mL, 4.9 mmol) are added sequentially.
- The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
- A solution of ammonia in dioxane (2M, 3.7 mL, 7.4 mmol) is added.
- The reaction is continued at room temperature for 12-24 hours.
- After completion (monitored by TLC), the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.
The overall yield for this two-step process typically ranges from 55-65%.
Alternative Coupling Methods
Several coupling reagents can be used for the amidation step, each offering different advantages:
Table 2. Comparison of Coupling Reagents for Amidation
| Coupling System | Advantages | Limitations | Expected Yield (%) |
|---|---|---|---|
| HOBt/EDC-HCl | Low racemization, water-soluble by-products | Moderate reactivity | 60-70 |
| HATU/DIPEA | High reactivity, suitable for hindered substrates | Expensive, toxic by-products | 70-85 |
| T3P/Et₃N | Low epimerization, easy workup | Moisture sensitive | 65-75 |
| CDI/DBU | Mild conditions, inexpensive | Lower yields with sterically hindered acids | 50-65 |
| PyBOP/NMM | Effective for difficult couplings | Requires anhydrous conditions | 65-80 |
For the synthesis of n-Allyl-1h-benzo[d]triazole-5-carboxamide, the HOBt/EDC-HCl system provides a good balance of reactivity, cost, and ease of handling.
Methyl Ester Aminolysis Route
Procedure via Methyl Ester Intermediate
A third approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through aminolysis of the corresponding methyl ester. This method is analogous to the synthesis described for related benzotriazole compounds.
Step 1: Preparation of Methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate
- Methyl 1H-benzo[d]triazole-5-carboxylate (1.0 g, 5.64 mmol) is dissolved in DMF (15 mL).
- Potassium carbonate (1.56 g, 11.28 mmol) is added, and the mixture is stirred for 30 minutes.
- Allyl bromide (0.59 mL, 6.77 mmol) is added dropwise, and the reaction is heated at 65°C for 6-8 hours.
- After completion (monitored by TLC), the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to yield methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate.
Step 2: Aminolysis of Methyl Ester
- Methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate (1.0 g, 4.6 mmol) is dissolved in methanol (15 mL).
- Ammonium hydroxide (28-30% NH₃, 5 mL, excess) is added.
- The reaction mixture is heated in a sealed tube at 60-80°C for 8-12 hours.
- After completion (monitored by TLC), the solvent is evaporated under reduced pressure.
- The crude product is recrystallized from ethanol or purified by column chromatography to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.
Mechanism and Optimization
The aminolysis of the methyl ester proceeds through a tetrahedral intermediate formed by the nucleophilic attack of ammonia on the carbonyl carbon. Several factors can influence the efficiency of this reaction:
Table 3. Optimization Parameters for Methyl Ester Aminolysis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 70-80°C | Higher temperatures accelerate reaction but may cause side reactions |
| Ammonia concentration | 5-10 equivalents | Excess ammonia drives the reaction to completion |
| Solvent | MeOH/THF mixture (3:1) | Improves solubility of starting material and product |
| Pressure | Sealed vessel | Prevents ammonia loss during heating |
| Reaction time | 8-12 hours | Longer times may be needed for complete conversion |
The presence of the electron-withdrawing benzotriazole ring enhances the electrophilicity of the carbonyl carbon, facilitating the aminolysis reaction.
Alternative Approach: Reduction of Nitrile
Three-Step Synthesis via Nitrile Intermediate
An alternative approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through selective hydration of the corresponding nitrile:
Step 1: Preparation of 1H-benzo[d]triazole-5-carbonitrile
- 5-Amino-1H-benzo[d]triazole (1.0 g, 7.5 mmol) is dissolved in aqueous HCl (6M, 10 mL) and cooled to 0-5°C.
- A solution of sodium nitrite (0.57 g, 8.25 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C.
- After complete addition, the mixture is stirred for 30 minutes at 0-5°C.
- A solution of potassium cyanide (0.54 g, 8.25 mmol) and copper(I) cyanide (0.67 g, 7.5 mmol) in water (10 mL) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.
- The precipitate is collected by filtration, washed with water, and dried to yield 1H-benzo[d]triazole-5-carbonitrile.
Step 2: N-Alkylation of Nitrile
- 1H-benzo[d]triazole-5-carbonitrile (1.0 g, 6.9 mmol) is dissolved in DMF (15 mL).
- Potassium carbonate (1.9 g, 13.8 mmol) is added, and the mixture is stirred for 30 minutes.
- Allyl bromide (0.72 mL, 8.3 mmol) is added dropwise, and the reaction is heated at 65°C for 6-8 hours.
- After completion, the mixture is processed as described in previous methods to yield n-Allyl-1h-benzo[d]triazole-5-carbonitrile.
Step 3: Selective Hydration of Nitrile
- n-Allyl-1h-benzo[d]triazole-5-carbonitrile (1.0 g, 5.4 mmol) is dissolved in DMSO (10 mL).
- Potassium carbonate (0.15 g, 1.1 mmol) and hydrogen peroxide (30%, 1.8 mL, 16.2 mmol) are added.
- The reaction mixture is stirred at room temperature for 12-24 hours.
- After completion, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The combined organic layers are processed as described previously to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.
The overall yield for this three-step process typically ranges from 45-55%.
Analytical Characterization
Spectroscopic Data
The structural characterization of n-Allyl-1h-benzo[d]triazole-5-carboxamide can be accomplished using various spectroscopic techniques. Based on the analysis of similar compounds, the expected spectroscopic data would be:
IR Spectroscopy:
- Amide C=O stretching: 1650-1680 cm⁻¹
- N-H stretching (amide): 3300-3400 cm⁻¹
- C=N stretching (triazole): 1590-1610 cm⁻¹
- C=C stretching (allyl): 1640-1660 cm⁻¹
¹H NMR Spectroscopy (in DMSO-d₆):
- δ 8.3-8.5 ppm (s, 1H, aromatic H-4)
- δ 7.9-8.1 ppm (d, 1H, aromatic H-6)
- δ 7.6-7.8 ppm (d, 1H, aromatic H-7)
- δ 7.3-7.5 ppm (br s, 2H, NH₂)
- δ 5.8-6.0 ppm (m, 1H, CH=CH₂)
- δ 5.1-5.3 ppm (m, 2H, CH=CH₂)
- δ 5.0-5.2 ppm (d, 2H, N-CH₂)
¹³C NMR Spectroscopy (in DMSO-d₆):
- δ 166-168 ppm (C=O)
- δ 140-145 ppm (triazole C-3a)
- δ 132-135 ppm (CH=CH₂)
- δ 130-132 ppm (aromatic C-6)
- δ 125-127 ppm (aromatic C-7a)
- δ 120-122 ppm (aromatic C-4)
- δ 118-120 ppm (CH=CH₂)
- δ 115-117 ppm (aromatic C-7)
- δ 50-52 ppm (N-CH₂)
Mass Spectrometry:
- Molecular ion peak: m/z 202 [M+]
- Fragment peaks: m/z 161 [M-allyl]+, m/z 135 [M-allyl-NH₂]+
Table 4. Expected Spectroscopic Data for n-Allyl-1h-benzo[d]triazole-5-carboxamide
| Spectroscopy Type | Key Signals/Bands | Assignment |
|---|---|---|
| IR | 1650-1680 cm⁻¹ | C=O stretching |
| IR | 3300-3400 cm⁻¹ | N-H stretching |
| IR | 1590-1610 cm⁻¹ | C=N stretching |
| ¹H NMR | 8.3-8.5 ppm | Aromatic H-4 |
| ¹H NMR | 7.3-7.5 ppm | NH₂ |
| ¹H NMR | 5.8-6.0 ppm | CH=CH₂ |
| ¹³C NMR | 166-168 ppm | C=O |
| ¹³C NMR | 140-145 ppm | Triazole C-3a |
| MS | m/z 202 | Molecular ion |
Physical Properties
The physical properties of n-Allyl-1h-benzo[d]triazole-5-carboxamide, based on similar benzotriazole derivatives, are expected to be:
Table 5. Physical Properties of n-Allyl-1h-benzo[d]triazole-5-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165-175°C |
| Solubility in DMSO | >20 mg/mL |
| Solubility in Methanol | 5-10 mg/mL |
| Solubility in Water | <1 mg/mL |
| Log P (calculated) | 1.7-2.0 |
| pKa (calculated) | 8.5-9.0 |
Comparative Evaluation of Synthetic Methods
A critical comparison of the different synthetic routes reveals their relative advantages and limitations:
Table 6. Comparison of Synthetic Routes to n-Allyl-1h-benzo[d]triazole-5-carboxamide
| Synthetic Route | Advantages | Limitations | Overall Yield (%) | Number of Steps |
|---|---|---|---|---|
| Direct N-Alkylation | Straightforward, fewer steps | Potential regioselectivity issues | 65-75 | 1 |
| Carboxylic Acid Amidation | Good functional group tolerance | Multiple steps, requires coupling reagents | 55-65 | 2 |
| Methyl Ester Aminolysis | High yields, mild conditions | Requires preparation of ester | 70-85 | 2 |
| Nitrile Hydration | Versatile, different starting materials | Multiple steps, harsh conditions | 45-55 | 3 |
For large-scale preparation, the methyl ester aminolysis route offers the best balance of high yield and relatively straightforward procedures.
Chemical Reactions Analysis
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipolar interactions. These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations
The benzo-triazole-carboxamide core is conserved across analogs, but the substituents on the carboxamide nitrogen or benzo-triazole ring vary significantly:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in 6h, chloro in 6g) enhance resistance to enzymatic degradation .
- Bulky Groups (e.g., adamantane in 169) may reduce binding affinity to certain targets due to steric effects .
- Heteroaromatic Substituents (e.g., thiazole in 185) introduce opportunities for hydrogen bonding or aromatic stacking .
Physicochemical and Spectroscopic Properties
1H/13C NMR and HRMS Data :
- 6h : δ 8.38 (1H, td), 166.50 (C=O); HRMS [M+H]+ 418.1850 .
- 6f : δ 8.53 (1H, s), 167.31 (C=O); HRMS [M+H]+ 380.2077 .
- 169 : δ 8.42 (1H, s), 297.40 [M+H]+; adamantane protons at δ 2.11–1.68 .
The allyl group in the target compound would likely show characteristic NMR signals for the allylic protons (δ 5–6 ppm) and a carboxamide carbonyl near 166–167 ppm.
Biological Activity
The compound n-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused to a benzene ring with an allyl group and a carboxamide functional group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study by Mohammed et al. (2019) demonstrated that derivatives of 1,2,3-triazoles displayed potent antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HCT116 and MDA-MB-231. Wei et al. (2022) reported that the compound exhibited an IC50 value of 5.19 µM against HCT116 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects involves the induction of oxidative stress and disruption of mitochondrial membrane potential. This leads to the activation of caspase pathways resulting in apoptosis .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 5.19 | Apoptosis via ROS generation |
| MDA-MB-231 | 6.50 | Mitochondrial dysfunction |
Cholinesterase Inhibition
The compound has shown promise as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase (AChE) enhances acetylcholine levels in the brain.
Table 3: Cholinesterase Inhibition Assay Results
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 65% |
This level of inhibition suggests potential therapeutic applications in enhancing cognitive function .
Q & A
Q. What are the common synthetic routes for n-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide?
The compound is typically synthesized via coupling reactions. For example, 1H-benzo[d][1,2,3]triazole-5-carboxylic acid is activated using coupling agents like carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and reacted with allylamine derivatives. Post-reaction purification involves column chromatography and characterization via H/C NMR and LCMS to confirm structure and purity .
Q. How is the antimicrobial activity of this compound evaluated in academic research?
Standard protocols involve broth microdilution assays against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans. Minimum inhibitory concentration (MIC) values are determined, with active derivatives typically showing MICs between 150–250 μg/mL .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
H/C NMR (for functional group and substituent analysis), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and LCMS for purity assessment are standard. Solvent choice (e.g., DMSO-d6 or CDCl3) and integration of coupling constants (J values) in NMR are critical for structural elucidation .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound amid side reactions?
Key strategies include:
- Temperature control : Lowering reaction temperatures to reduce byproduct formation during coupling steps.
- Catalyst screening : Testing alternative coupling agents (e.g., HATU instead of CDI) for improved efficiency.
- Purification : Employing preparative HPLC for challenging separations, especially when allyl groups introduce stereochemical complexity .
Q. What computational tools aid in understanding structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like bacterial enzymes. Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups on the triazole ring) on reactivity and bioavailability. These methods guide rational design of derivatives with enhanced potency .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies in MIC values or selectivity may arise from differences in:
- Assay conditions : Standardize inoculum size, growth media, and incubation time.
- Compound purity : Verify via HPLC and elemental analysis.
- Strain variability : Use reference strains (e.g., ATCC collections) and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .
Q. What strategies improve the pharmacokinetic profile of This compound derivatives?
- Bioisosteric replacement : Substituting the allyl group with cyclopropyl or fluorinated moieties to enhance metabolic stability.
- Prodrug design : Introducing ester or glycoside linkages to improve solubility and absorption.
- In vitro ADME assays : Microsomal stability tests and Caco-2 cell permeability studies to prioritize candidates with favorable drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
